molecular formula C7H5ClN2O2S2 B15225955 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine CAS No. 1398511-49-3

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

Cat. No.: B15225955
CAS No.: 1398511-49-3
M. Wt: 248.7 g/mol
InChI Key: FCZFVASONFAXIS-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts such as N-methylmorpholine and reagents like acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

CAS No.

1398511-49-3

Molecular Formula

C7H5ClN2O2S2

Molecular Weight

248.7 g/mol

IUPAC Name

4-chloro-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3

InChI Key

FCZFVASONFAXIS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl

Origin of Product

United States

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